molecular formula C10H8N4O2 B1440067 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1221792-41-1

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1440067
CAS No.: 1221792-41-1
M. Wt: 216.2 g/mol
InChI Key: SXUMHGDDWYNOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Chemical Reactions Analysis

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . Its unique structure allows it to bind to specific receptors and proteins, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-5-7(3-11)9-12-4-8(10(15)16)6(2)14(9)13-5/h4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMHGDDWYNOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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